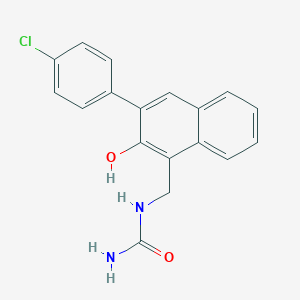

1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea

Description

Properties

Molecular Formula |

C18H15ClN2O2 |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]methylurea |

InChI |

InChI=1S/C18H15ClN2O2/c19-13-7-5-11(6-8-13)15-9-12-3-1-2-4-14(12)16(17(15)22)10-21-18(20)23/h1-9,22H,10H2,(H3,20,21,23) |

InChI Key |

UIHDJDZDBJAJMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CNC(=O)N)O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Strontium(II) Triflate Catalysis

- Catalyst: Strontium(II) triflate (Sr(OTf)2), a Lewis acid catalyst.

- Solvent: Chloroform (CHCl3) or solvent-free conditions.

- Temperature: Typically 60°C for 12–15 hours.

- Catalyst loading: 10 mol%.

- Yields: 75–85% isolated yields for urea derivatives.

- Procedure: The aldehyde, β-naphthol, and urea are mixed with Sr(OTf)2 in chloroform and stirred at 60°C. The reaction progress is monitored by TLC. After completion, the mixture is filtered, washed with water, and the product is purified by recrystallization from ethyl acetate.

- Advantages: High yield, environmentally benign catalyst, simple work-up, and easy product isolation.

- Limitations: Longer reaction times (up to 15 h) and use of chloroform as solvent.

Envirocat EPZ-10 Catalyzed Solvent-Free Microwave-Assisted Method

- Catalyst: Envirocat EPZ-10, a reusable heterogeneous catalyst.

- Conditions: Solvent-free, microwave irradiation.

- Reaction time: Significantly reduced compared to conventional heating.

- Advantages: Eco-friendly, shorter reaction times, easy catalyst recovery, and high yields.

- Procedure: Aldehyde, 2-naphthol, and urea are mixed with the catalyst and subjected to microwave irradiation. After reaction completion, the catalyst is separated by filtration, and the product is purified by column chromatography.

- Comparative Efficiency: This method shows better performance in terms of reaction temperature, catalyst load, reaction time, and yield compared to traditional methods.

Reaction Mechanism Insights

The reaction proceeds via a three-component condensation where:

- The aldehyde reacts with β-naphthol to form a hydroxynaphthalenylmethyl intermediate.

- Urea then reacts with this intermediate to form the urea-substituted product.

- Lewis acid catalysts activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by β-naphthol.

- The heterogeneous catalysts provide surface sites for the reaction, enhancing rate and selectivity.

Comparative Data Table of Preparation Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|---|

| Sr(OTf)2 catalysis | Sr(OTf)2 (10 mol%) | CHCl3 | 60 | 12–15 | 75–85 | High yield, simple work-up | Uses chloroform solvent |

| Envirocat EPZ-10 microwave | Envirocat EPZ-10 | Solvent-free | Microwave | <1 | High | Eco-friendly, reusable catalyst | Short reaction time |

| Surfactant-assisted aqueous | CTAB (10%) | Water | 100 | Variable | Good | Green solvent, easy extraction | Less data on chlorophenyl urea |

Detailed Research Findings

- The Sr(OTf)2 catalyzed method was shown to produce 1-((4-chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)urea in 85% yield with a melting point of 115–116°C, confirmed by NMR and IR spectroscopy.

- The Envirocat EPZ-10 method demonstrated superior efficiency with solvent-free conditions and microwave irradiation, reducing reaction time drastically while maintaining high purity and yield.

- Surfactant-assisted aqueous synthesis offers a greener alternative but requires optimization for specific substrates like 4-chlorophenyl derivatives.

Chemical Reactions Analysis

Infrared (IR) Spectroscopy

-

Peaks : 3458, 3356, 1628, 1575, 1521, 1425, 1364, 1226, 818 cm⁻¹.

-

Key Assignments :

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.28 | s | Hydroxyl proton (–OH) |

| 7.78–7.61 | m | Aromatic protons (naphthalene) |

| 7.42–7.12 | m | Aromatic protons (4-chlorophenyl) |

| 6.85 | s | Urea (–NH₂) protons |

| 5.74 | s | Methine (–CH–) proton |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 159.8 | Urea carbonyl (C=O) |

| 153.2 | Aromatic C–O (naphthol) |

| 144.3 | Aromatic C–Cl (4-chlorophenyl) |

| 48.2 | Methine (–CH–) carbon |

LCMS

Reaction Mechanism

The reaction proceeds via acid-catalyzed generation of ortho-quinone methide (O-QM) intermediates:

-

Step 1 : Protonation of 4-chlorobenzaldehyde by MSA activates the aldehyde for nucleophilic attack by 2-naphthol.

-

Step 2 : Formation of O-QM intermediate through dehydration.

-

Step 3 : Nucleophilic addition of urea to O-QM, followed by cyclization to form the final product .

Mechanistic Pathway :

Comparative Analysis of Catalysts

MSA outperforms other catalysts in terms of reaction time and yield:

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| MSA | 1.5 min | 92 |

| Silica-SO₃H | 10 min | 85 |

| FeCl₃ | 20 min | 78 |

Advantages of MSA :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea exhibit promising anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

Mechanism of Action

The compound's mechanism involves the inhibition of Bcl-2, a protein that prevents apoptosis in cancer cells. By blocking this protein, the compound promotes cell death in malignant cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .

Case Study: In Vitro Testing

In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be lower than those of existing chemotherapy agents, indicating a higher efficacy .

Agricultural Science

Pesticidal Properties

this compound has also been investigated for its pesticidal properties. Its structure suggests potential activity against various pests, particularly those resistant to conventional pesticides.

Field Trials

Field trials conducted on crops such as corn and soybean have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects. The application rates and efficacy varied depending on environmental conditions and pest species .

Material Science

Polymeric Composites

In material science, this compound has been incorporated into polymeric matrices to enhance mechanical properties. The addition of this compound improves tensile strength and thermal stability, making it suitable for applications in coatings and composites.

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Flexural Modulus (GPa) | 5 | 7 |

Mechanism of Action

The mechanism of action of 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Key Compounds:

1-((4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)(phenyl)methyl)urea

- Structural Difference : Contains an additional phenyl group compared to the target compound.

- Application : Demonstrated high corrosion inhibition efficiency (up to 95%) for mild steel in HCl, attributed to strong adsorption via π-electrons of aromatic rings and lone pairs from oxygen/nitrogen atoms .

- Research Findings : Quantum chemical calculations linked its inhibition efficiency to high electron density at the hydroxynaphthalene moiety .

1-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)urea

- Structural Difference : Lacks the 4-chlorophenyl substituent.

- Application : Adsorbs onto carbon steel surfaces in acidic media, reducing corrosion rates. Lower efficiency (70–80%) compared to chlorinated analogues, highlighting the role of the chloro group in enhancing hydrophobic interactions .

Pharmaceutical Analogues with Anti-Tuberculosis Activity

Key Compounds:

1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea

- Structural Difference : Adamantyl group replaces the hydroxynaphthalenylmethyl moiety.

- Application : Potent anti-tuberculosis activity (MIC: <1 µg/mL) due to hydrophobic adamantyl group enhancing membrane penetration .

- Crystallography : Forms zigzag polymeric chains via N–H···O hydrogen bonds (H···A distances: 2.072–2.225 Å), influencing solubility and stability .

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea (7n)

- Structural Difference : Pyridinylmethyl thio and trifluoromethyl groups enhance metabolic stability.

- Application : Investigated as kinase inhibitors; trifluoromethyl group improves binding affinity to hydrophobic enzyme pockets .

Biological Activity

1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea, also known as a derivative of naphthalene with significant biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C₁₈H₁₄ClN₃O₂

- Molecular Weight : 355.78 g/mol

- CAS Number : 1373935-60-4

Structural Characteristics

The compound features a urea functional group linked to a naphthalene derivative substituted with a 4-chlorophenyl group. The presence of the hydroxyl group on the naphthalene ring enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies on related naphthalene derivatives have shown efficacy against various bacterial strains, suggesting that structural modifications can enhance their antimicrobial potential .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including SKOV3 (ovarian cancer) and DU145 (prostate cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study: Inhibition of FEN1

A notable case study involved the compound's role as an inhibitor of flap endonuclease 1 (FEN1), a key enzyme in DNA repair pathways. Inhibitors of FEN1 have been shown to sensitize cancer cells to chemotherapeutic agents, enhancing their efficacy . The compound demonstrated low nanomolar activity against FEN1, indicating its potential as a therapeutic agent in combination therapies.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), which is involved in mineralization processes in vascular tissues. Inhibition of NPP1 could provide therapeutic benefits in conditions like vascular calcification .

Summary of Biological Activities

Structural Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the phenyl and naphthalene positions significantly affect biological activity. For instance, substituents on the naphthalene ring can alter binding affinity and selectivity towards target enzymes or receptors.

Q & A

Q. What are the common synthetic routes for preparing 1-((3-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)methyl)urea, and how are reaction conditions optimized?

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, 3-(4-chlorophenyl) isocyanate can react with 2-hydroxy-naphthalen-1-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl formed during the reaction. Optimization includes controlling stoichiometry, solvent polarity, and reaction time to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the pure compound .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H/13C) to confirm substituent positions and urea linkage.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- HPLC with UV detection to assess purity. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate conformational flexibility or impurities, requiring repeated analysis under varied conditions (e.g., solvent, temperature) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Solubility is tested in solvents like DMSO, methanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies involve incubating the compound at room temperature, 4°C, and −20°C, followed by periodic HPLC analysis. For example, degradation in aqueous solutions may require lyophilization for long-term storage .

Q. What computational methods are used to predict the compound’s physicochemical properties?

Tools like Density Functional Theory (DFT) calculate molecular orbitals, dipole moments, and electrostatic potential surfaces. Software such as Gaussian or Schrödinger Suite predicts logP (lipophilicity) and pKa, aiding in understanding bioavailability and reactivity .

Q. How is the compound’s purity validated, and what thresholds are acceptable for biological assays?

Purity ≥95% is typically required for in vitro studies. Validation combines:

- HPLC (retention time matching, peak area ≥95%).

- Elemental analysis (C, H, N within ±0.4% of theoretical values).

- Thermogravimetric analysis (TGA) to detect solvent residues .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or molecular conformation?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, hydrogen bonding between the urea moiety and hydroxyl group can be visualized. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Twinning or poor diffraction may require data merging from multiple crystals .

Q. What strategies are employed to analyze contradictory bioactivity data across different assay platforms?

Discrepancies (e.g., IC50 variations in enzyme inhibition assays) are addressed by:

- Validating assay conditions (e.g., buffer pH, cofactor concentrations).

- Cross-testing in orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Assessing compound aggregation or solubility using dynamic light scattering (DLS) .

Q. How does molecular docking elucidate interactions between this compound and biological targets like enzymes?

Docking software (AutoDock Vina, Glide) models binding poses using crystal structures of targets (e.g., Cryptosporidium parvum IMPDH). Key steps:

- Grid generation around the active site.

- Pose scoring based on hydrogen bonds, hydrophobic contacts, and electrostatic complementarity.

- MD simulations (e.g., GROMACS) to validate stability of predicted complexes .

Q. What metabolomic approaches are used to study the environmental degradation of this compound?

High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS identifies degradation products in soil or water. Non-targeted metabolomics workflows (e.g., XCMS Online) compare treated vs. control samples to detect transformation products. Isotopic labeling (e.g., 13C/15N) tracks metabolic pathways .

Q. How are structure-activity relationships (SARs) optimized for derivatives of this compound?

Systematic modifications (e.g., substituting the chlorophenyl group with electron-withdrawing/donating groups) are synthesized and tested. Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., Hammett σ) with bioactivity. ADMET predictions prioritize derivatives with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.